REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:9])[C:4]([CH3:8])([CH3:7])[CH2:5][OH:6].ClC([O-])=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[CH3:1][O:2][C:3](=[O:9])[C:4]([CH3:8])([CH3:7])[CH:5]=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC(C(CO)(C)C)=O
|
Name
|
pyridinium chloroformate
|
Quantity
|
28.54 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)[O-].[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The required 2,2-dimethyl-3-oxo-propionic acid methyl ester was prepared
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
FILTRATION
|
Details
|
filtered over kieselguhr
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The remaining oil was purified by column chromatography (SiO2, hexanes/Et2O 7:3)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C=O)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.59 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |